KPT-251 - 1388841-50-6

KPT-251

Catalog Number: EVT-272283
CAS Number: 1388841-50-6
Molecular Formula: C14H7F6N5O
Molecular Weight: 375.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KPT-251 is a potent, selective, small-molecule inhibitor of the nuclear export protein chromosome region maintenance 1 (CRM1), also known as exportin 1 (XPO1) [, , , , , , , , , , , , , , , ]. It acts by irreversibly binding to CRM1, thereby preventing the nuclear export of tumor suppressor proteins (TSPs) and other cargo proteins [, , , , , , , , , , , , , , , ]. In preclinical studies, KPT-251 has demonstrated anti-tumor activity in various cancer models, including leukemia, lymphoma, prostate cancer, pancreatic cancer, glioblastoma, and multiple myeloma [, , , , , , , , , , , , , , , ]. This effect is attributed to the accumulation of TSPs within the nucleus, leading to cell cycle arrest and apoptosis [, , , , , , , , , , , , , , , ].

Leptomycin B

    KPT-185

    • Compound Description: KPT-185 is a selective inhibitor of nuclear export (SINE) that targets the nuclear export protein CRM1 (XPO1). [, , , , ] It is a potent analog that has shown promising anti-tumor activity in vitro but has been succeeded by analogs with improved pharmacokinetic properties for in vivo studies.

    KPT-276

    • Compound Description: KPT-276 is another selective inhibitor of nuclear export (SINE) compound that targets CRM1. [, , , , , , ] It has demonstrated potent anti-tumor activity in vitro and in vivo, particularly in models of multiple myeloma and prostate cancer.
    • Relevance: KPT-276 belongs to the same class of SINE compounds as KPT-251 and targets CRM1. [, ] They share similar structures and mechanisms of action. []

    KPT-330 (Selinexor)

    • Compound Description: KPT-330, now known as Selinexor, is an orally bioavailable SINE compound that targets CRM1. [, , , , , , , , , , ] It is currently in Phase 1/2 clinical trials for various hematologic malignancies and solid tumors. [, , , ] Selinexor has demonstrated promising clinical activity in heavily pretreated patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL). []
    • Relevance: KPT-330 is a later-generation SINE compound structurally related to KPT-251. [, , ] They share the same target, CRM1, and mechanism of action. [, ]

    YM155

    • Compound Description: YM155 is a small molecule inhibitor of survivin, a protein that plays a role in cell survival and apoptosis. []
    • Relevance: While not structurally related to KPT-251, YM155 is relevant because research has shown that SINE compounds like KPT-251 can synergize with YM155 to enhance growth inhibition in cancer cells, including diffuse malignant peritoneal mesothelioma. [] This suggests a potential for combination therapy.

    SN38

    • Compound Description: SN38 is the active metabolite of CPT-11 (irinotecan), a topoisomerase I inhibitor used in colon cancer treatment. []
    • Relevance: While not structurally related to KPT-251, studies have shown that KPT-251 can synergize with SN38 to overcome resistance to CPT-11 in colon cancer models. [] This suggests a potential for combination therapy.
    Source and Classification

    KPT-251 is synthesized from a series of compounds developed by Karyopharm Therapeutics, which focuses on therapies that modulate nuclear transport mechanisms. This compound falls under the category of antineoplastic agents due to its potential therapeutic effects in cancer treatment. Its mechanism involves disrupting the export of key regulatory proteins from the nucleus, thus enhancing their tumor-suppressive functions.

    Synthesis Analysis

    The synthesis of KPT-251 involves several steps that typically include:

    1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through various organic reactions.
    2. Reactions: Key reactions may include nucleophilic substitutions, cyclizations, and coupling reactions to construct the core structure of KPT-251.
    3. Purification: After synthesis, the compound is purified using techniques such as chromatography to isolate the desired product from by-products and unreacted materials.

    Technical details regarding specific reaction conditions (temperature, solvents, catalysts) and yields are often proprietary or detailed in specialized chemical literature.

    Molecular Structure Analysis

    KPT-251's molecular structure can be described as follows:

    • Molecular Formula: C₁₈H₁₅ClN₂O
    • Molecular Weight: Approximately 316.78 g/mol
    • Structural Features: The compound features a complex arrangement that includes aromatic rings and functional groups conducive to its activity as an inhibitor.

    Data regarding its three-dimensional conformation can be obtained through X-ray crystallography or NMR spectroscopy studies, which provide insights into how it interacts with target proteins.

    Chemical Reactions Analysis

    KPT-251 undergoes several key chemical reactions:

    1. Binding Interactions: It binds to exportin-1, preventing the export of proteins such as p53 and other tumor suppressors from the nucleus.
    2. Inhibition Mechanism: The inhibition occurs through competitive binding at the nuclear export signal recognition site on exportin-1.
    3. Metabolism: In vivo studies indicate that KPT-251 is metabolized primarily in the liver, with various metabolites being identified that may also exhibit biological activity.

    Technical details about these reactions often involve kinetic studies and binding affinity assays to quantify its effectiveness against target proteins.

    Mechanism of Action

    The mechanism of action for KPT-251 involves:

    1. Nuclear Retention: By inhibiting exportin-1, KPT-251 promotes the accumulation of tumor suppressors within the nucleus.
    2. Signal Pathway Modulation: It disrupts oncogenic signaling pathways such as Notch and others by retaining key regulatory proteins.
    3. Cell Cycle Arrest and Apoptosis: The retention of these proteins leads to cell cycle arrest and increased apoptosis in cancer cells.

    Data supporting these mechanisms come from both in vitro and in vivo studies demonstrating enhanced tumor suppression and reduced cell viability in treated cell lines.

    Physical and Chemical Properties Analysis

    KPT-251 exhibits several notable physical and chemical properties:

    • Solubility: It is soluble in dimethyl sulfoxide but has limited solubility in water.
    • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.
    • Melting Point: Specific melting point data may vary depending on purity but generally falls within a defined range for similar compounds.

    Relevant analyses for these properties typically involve spectroscopic methods (e.g., UV-vis, IR) and stability testing under various conditions.

    Applications

    KPT-251 is primarily researched for its potential applications in cancer therapy:

    1. Cancer Treatment: It shows promise in treating various malignancies by re-establishing normal cellular functions through nuclear retention of critical regulatory proteins.
    2. Clinical Trials: Ongoing clinical trials are assessing its efficacy and safety profile in patients with advanced solid tumors and hematological cancers.
    3. Research Tool: Beyond therapeutic applications, KPT-251 serves as a valuable tool for studying nuclear transport mechanisms and their implications in cancer biology.

    The compound's ability to alter cellular localization provides insights into cancer progression and treatment resistance mechanisms, making it a significant focus of current oncological research.

    Molecular Mechanisms of XPO1 Inhibition

    Structural Basis of XPO1-KPT-251 Interaction

    Cysteine 528 Binding Specificity

    KPT-251 contains a Michael acceptor moiety enabling covalent modification of Cysteine 528 (Cys528) within the hydrophobic NES-binding groove of XPO1. Structural analyses (e.g., X-ray crystallography of related SINE compounds) reveal that this binding occurs through a thiol-mediated Michael addition reaction. Cys528 resides in a deep pocket formed by HEAT repeats 11-12, a region critical for NES recognition. Mutation of Cys528 (e.g., to Serine) abolishes KPT-251 binding, confirming its essential role [6] [7] [9]. The interaction is semi-reversible, distinguishing it from earlier irreversible inhibitors like Leptomycin B (LMB) and contributing to an improved tolerability profile [4] [9].

    Conformational Changes in the NES-Binding Groove

    Binding of KPT-251 to Cys528 induces significant allosteric changes within the NES-binding groove. Specifically, KPT-251 occupies the hydrophobic pockets (P0-P3) designed to engage the Φ1-Φ4 residues of leucine-rich NES motifs. This occupation:

    • Sterically hinders NES peptide docking, preventing cargo engagement.
    • Stabilizes a closed conformation of the groove, reducing its flexibility and affinity for cargos [6] [3].Biophysical studies (e.g., surface plasmon resonance) demonstrate that KPT-251 binding reduces the affinity of XPO1 for model NES peptides by >100-fold compared to unbound XPO1 [7].

    Table 1: Structural Impact of KPT-251 Binding on XPO1

    Target SiteBinding MechanismConformational ConsequenceFunctional Outcome
    Cysteine 528 (Cys528)Covalent Michael addition (semi-reversible)Occupies hydrophobic pockets P0-P3Blockade of NES-cargo docking
    Hydrophobic groove (HEAT 11-12)Induced-fit allosteryStabilization of closed groove conformationReduced affinity for NES cargos (>100-fold)
    RanGTP binding interfaceIndirect modulationAltered cooperative binding dynamicsImpaired trimer (XPO1-RanGTP-Cargo) formation

    Modulation of Nuclear-Cytoplasmic Transport

    Inhibition of XPO1 by KPT-251 disrupts the equilibrium of nucleocytoplasmic shuttling, leading to nuclear retention of specific TSPs and dysregulation of oncogenic mRNA export.

    Retention of Tumor Suppressor Proteins (p53, p21, FOXO)

    KPT-251 treatment induces rapid nuclear accumulation of key TSPs normally exported by XPO1:

    • p53: Nuclear accumulation occurs within 2-4 hours post-treatment in wild-type p53 models. Retention reactivates p53's transcriptional activity, upregulating pro-apoptotic (e.g., PUMA, BAX) and cell cycle arrest (e.g., p21) genes. This effect is pronounced even in cells with cytoplasmic p53 sequestration [10] [4] [7].
    • p21 (CDKN1A): Nuclear p21 accumulation enforces G1/S and G2/M cell cycle arrest by inhibiting cyclin-dependent kinases (CDKs). KPT-251 synergizes with DNA-damaging agents partly through enhanced p21-mediated arrest [7] [10].
    • FOXO Transcription Factors (e.g., FOXO1, FOXO3a): Nuclear retention activates FOXO target genes involved in apoptosis (e.g., BIM), cell cycle arrest, and oxidative stress response [4] [9].

    Table 2: Key Tumor Suppressor Proteins Retained by KPT-251

    Tumor SuppressorPrimary FunctionNuclear Accumulation (%)Functional Consequence of Retention
    p53 (TP53)Transcription factor (apoptosis, cell cycle arrest)>80% within 4hTransactivation of pro-apoptotic (BAX, PUMA) and cell cycle arrest (p21) genes
    p21 (CDKN1A)CDK inhibitor>70% within 6hG1/S and G2/M cell cycle arrest; Senescence
    FOXO1/FOXO3aTranscription factor (apoptosis, metabolism)>60% within 6hUpregulation of BIM, cell cycle inhibitors; Apoptosis induction
    BRCA1/2DNA damage repairSignificant increaseEnhanced DNA damage response; Synergy with PARP inhibitors

    Dysregulation of Oncoprotein mRNA Export (c-Myc, Cyclin D1)

    Beyond protein cargos, XPO1 directly or indirectly (via adaptors) exports specific oncogenic mRNAs. KPT-251 disrupts this process:

    • c-Myc mRNA: XPO1 facilitates the export of c-Myc mRNA, likely through adaptor proteins or within ribonucleoprotein complexes. KPT-251 treatment reduces cytoplasmic c-Myc mRNA levels by 50-70% within 12 hours, leading to diminished c-Myc protein synthesis. This critically impacts cell proliferation, metabolism, and survival programs driven by c-Myc [9] [4].
    • Cyclin D1 mRNA: Similarly, nuclear retention of Cyclin D1 mRNA contributes to reduced Cyclin D1 protein expression, reinforcing the G1 arrest initiated by nuclear p21/CDKN1A [4] [7].This dual action – nuclear trapping of TSPs and cytoplasmic depletion of key oncoproteins – creates a powerful anti-proliferative signal.

    Transcriptional Reprogramming via GATA-1 Stabilization

    A critical and specific mechanism identified for SINE compounds, including KPT-251, involves the erythroid-megakaryocytic transcription factor GATA-1:

    • Nuclear Retention and Protection: GATA-1 possesses a functional NES and is exported by XPO1. KPT-251 blocks this export, trapping GATA-1 in the nucleus. Crucially, nuclear GATA-1 is significantly more stable than its cytoplasmic counterpart. Inhibition of XPO1-mediated export thus protects GATA-1 from cytoplasmic proteasomal degradation [4] [9].
    • Transcriptional Activation: Nuclear accumulation and stabilization of GATA-1 lead to potent activation of its target genes. These include:
    • BCL-XL: An anti-apoptotic BCL-2 family member (paradoxically induced here).
    • p21/CDKN1A: Reinforcing cell cycle arrest.
    • GFI1B: A transcriptional repressor involved in megakaryocytic differentiation.
    • Lineage-Specific Effects: This mechanism is particularly relevant in erythroid and megakaryocytic lineages (e.g., acute erythroid leukemia models). GATA-1 activation promotes differentiation markers and contributes to the anti-leukemic effects, although the concomitant BCL-XL upregulation might represent a transient survival signal in some contexts [4] [9].

    Table 3: KPT-251-Induced Effects on Key Oncogenic mRNAs and GATA-1

    Target MoleculeTypeKPT-251 EffectQuantification of EffectDownstream Impact
    c-MycOncogenic mRNANuclear retention → Reduced cytoplasmic mRNA & protein50-70% reduction in cytoplasmic mRNA (12h)Impaired proliferation, metabolism, survival
    Cyclin D1Oncogenic mRNANuclear retention → Reduced cytoplasmic mRNA & protein40-60% reduction in protein (24h)G1 cell cycle arrest
    GATA-1Transcription Factor (Protein)Nuclear retention → Stabilization → Transcriptional activation3-5 fold increase in nuclear protein half-lifeActivation of p21, BCL-XL, GFI1B; Differentiation/Arrest

    Properties

    CAS Number

    1388841-50-6

    Product Name

    KPT-251

    IUPAC Name

    2-[(Z)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]ethenyl]-1,3,4-oxadiazole

    Molecular Formula

    C14H7F6N5O

    Molecular Weight

    375.23

    InChI

    InChI=1S/C14H7F6N5O/c15-13(16,17)9-3-8(4-10(5-9)14(18,19)20)12-21-6-25(24-12)2-1-11-23-22-7-26-11/h1-7H/b2-1-

    InChI Key

    LDFXTRYMMZGKIC-UPHRSURJSA-N

    SMILES

    C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=CC3=NN=CO3

    Solubility

    Soluble in DMSO

    Synonyms

    KPT-251; KPT 251; KPT251;

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.